

Physical and chemical properties of 2-(5-Bromopyridin-2-YL)ethanol

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-YL)ethanol

Cat. No.: B572461

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In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(5-Bromopyridin-2-yl)ethanol**, a key intermediate in pharmaceutical and materials science research. This document collates available data on its properties, synthesis, and analytical characterization to support its application in research and development.

Chemical Identity and Physical Properties

2-(5-Bromopyridin-2-yl)ethanol is a substituted pyridine derivative with the CAS number 1206968-77-5. It is characterized as a white to off-white crystalline solid, indicating a defined melting point, although specific experimental values are not widely reported in publicly available literature.^[1]

Table 1: Physical and Chemical Properties of **2-(5-Bromopyridin-2-yl)ethanol**

| Property | Value | Source |
|-------------------|---|-----------------------------|
| CAS Number | 1206968-77-5 | |
| Molecular Formula | C ₇ H ₈ BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 273.1 ± 25.0 °C (Predicted) | N/A |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is expected to be low due to the presence of the bromopyridine ring. | General chemical principles |

Synthesis and Purification

The synthesis of **2-(5-Bromopyridin-2-yl)ethanol** can be approached through several synthetic strategies, primarily involving the functionalization of a pyridine ring. A common and effective method involves the use of 2,5-dibromopyridine as a starting material.

Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol describes a plausible synthetic route based on selective metallation of 2,5-dibromopyridine followed by reaction with an appropriate electrophile.

Objective: To synthesize **2-(5-Bromopyridin-2-yl)ethanol**.

Materials:

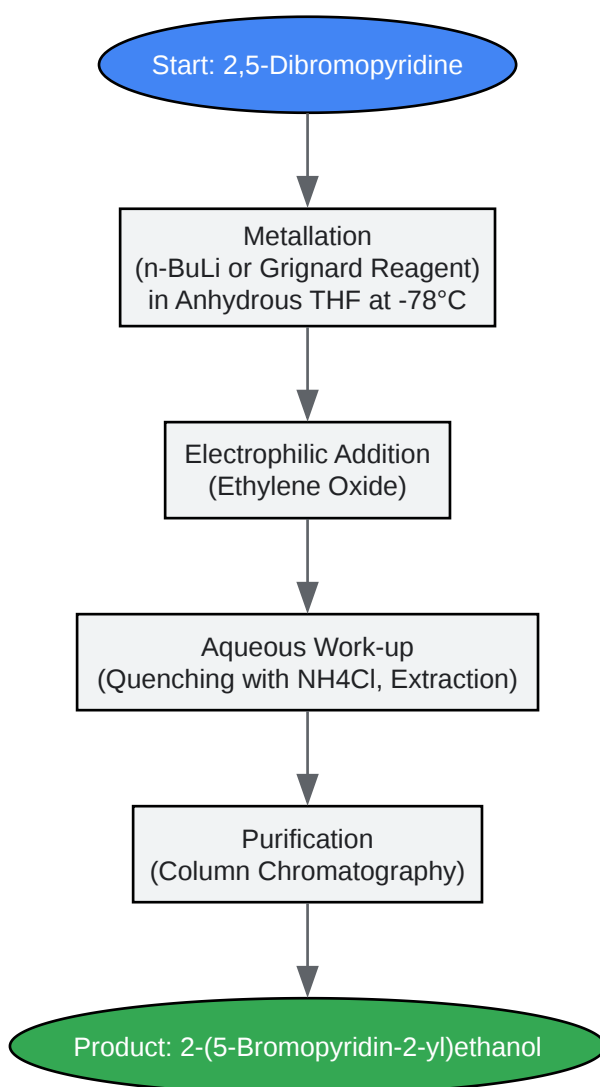
- 2,5-Dibromopyridine
- n-Butyllithium (n-BuLi) or Grignard reagent (e.g., isopropyl magnesium chloride)
- Ethylene oxide or a protected equivalent
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Ammonium chloride solution (saturated)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,5-dibromopyridine in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
- **Metallation:** A solution of n-butyllithium in hexanes is added dropwise to the cooled solution of 2,5-dibromopyridine. The reaction mixture is stirred at -78 °C for a specified time to allow for selective monolithiation at the 2-position of the pyridine ring.
- **Electrophilic Addition:** Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **2-(5-Bromopyridin-2-yl)ethanol**.

Logical Workflow for Synthesis and Purification



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Synthesis and Purification Workflow

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of **2-(5-Bromopyridin-2-yl)ethanol**. While specific experimental spectra for this compound are not

readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the ethyl alcohol side chain. The aromatic region should display three distinct signals corresponding to the protons on the bromopyridine ring. The ethanol moiety will exhibit two triplets, one for the methylene group adjacent to the pyridine ring and another for the methylene group attached to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the bromo and ethanol substituents. The two sp^3 hybridized carbons of the ethanol side chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(5-Bromopyridin-2-yl)ethanol** is expected to exhibit the following characteristic absorption bands:

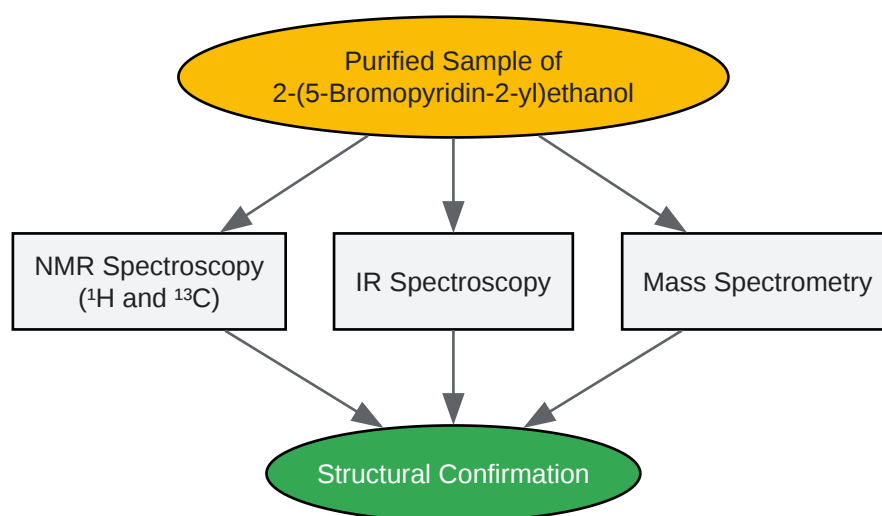
- A broad O-H stretching band in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the alcohol functional group.
- C-H stretching vibrations for the aromatic and aliphatic protons.
- C=N and C=C stretching vibrations characteristic of the pyridine ring.
- A C-O stretching vibration for the primary alcohol.
- A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI-MS), should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (202.05 g/mol). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing

one bromine atom (approximately equal intensity for M^+ and $M+2$ peaks). Common fragmentation patterns would involve the loss of the hydroxyl group, water, or cleavage of the ethyl side chain.

Logical Flow for Compound Characterization



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Analytical Characterization Workflow

Reactivity and Applications in Drug Development

2-(5-Bromopyridin-2-yl)ethanol is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.

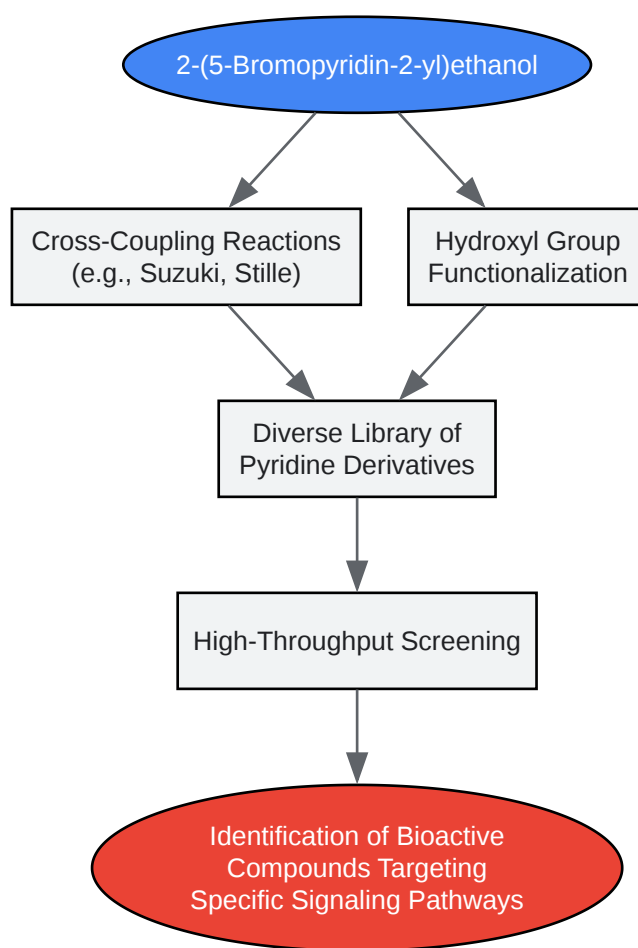
- **Cross-Coupling Reactions:** The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries.
- **Functionalization of the Hydroxyl Group:** The primary alcohol functionality can be readily modified. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through esterification, etherification, or substitution reactions.

This dual functionality makes **2-(5-Bromopyridin-2-yl)ethanol** a valuable intermediate for the synthesis of complex molecules with potential biological activity. The bromopyridine moiety is a

common scaffold in medicinal chemistry, and the ethanol side chain provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Signaling Pathway Interaction (Hypothetical)

While no specific signaling pathways involving **2-(5-Bromopyridin-2-yl)ethanol** have been reported, its derivatives, synthesized using the reactive handles of this molecule, could be designed to target various biological pathways implicated in disease. For instance, by coupling different moieties to the pyridine ring, researchers can create libraries of compounds to screen for activity against kinases, G-protein coupled receptors, or other enzyme targets.



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Role in Drug Discovery Funnel

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-(5-Bromopyridin-2-yl)ethanol**. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough literature review.

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References

- 1. lookchem.com [lookchem.com]
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